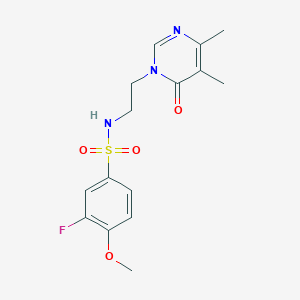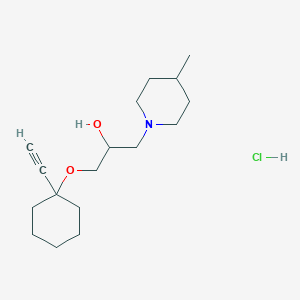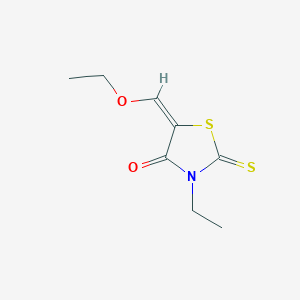
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is an intriguing compound with a wide range of applications in scientific research and industry. This compound combines structural elements from various chemical groups, providing unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide generally involves multiple steps:
Formation of the pyrimidinone core: : Typically, a cyclization reaction of appropriate precursors is utilized to form the 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl ring.
Alkylation: : The pyrimidinone core is then alkylated with an ethyl halide to introduce the ethyl linker.
Sulfamoylation: : Finally, the 3-fluoro-4-methoxybenzenesulfonyl chloride reacts with the ethylated pyrimidinone to form the final product under basic conditions.
Industrial Production Methods
For industrial-scale production, the methods mentioned above can be optimized for higher yields and purity. This involves selecting suitable solvents, optimizing reaction times and temperatures, and employing purification techniques like recrystallization and column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Due to the presence of fluorine and sulfonamide groups, the compound can undergo nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Sodium methoxide in dimethyl sulfoxide.
Major Products
The specific products formed depend on the reagents and reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for various modifications, facilitating the creation of libraries of derivatives for structure-activity relationship studies.
Biology
Biologically, it may exhibit inhibitory activities against certain enzymes or receptors. Researchers often explore its potential as a lead compound for developing new therapeutic agents.
Medicine
In medicine, its potential pharmacological properties make it a candidate for drug discovery and development. Studies may focus on its efficacy, toxicity, and mechanism of action.
Industry
Industrially, it can be used in the synthesis of advanced materials or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism by which N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects. The sulfonamide group plays a crucial role in binding to the target, while the pyrimidinone core may enhance specificity and potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluoro and methoxy groups, resulting in different chemical and biological properties.
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluorobenzenesulfonamide: : Contains the fluoro group but lacks the methoxy group.
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-methoxybenzenesulfonamide: : Contains the methoxy group but lacks the fluoro group.
Highlighting Its Uniqueness
The presence of both the fluoro and methoxy groups in N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide distinguishes it from its analogs. These functional groups can significantly influence its reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.
Propriétés
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S/c1-10-11(2)17-9-19(15(10)20)7-6-18-24(21,22)12-4-5-14(23-3)13(16)8-12/h4-5,8-9,18H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJFYVVSPLSIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(4-ethoxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2362072.png)

![3-hexyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362077.png)


![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)




![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B2362089.png)
![methyl 1-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)cyclohexane-1-carboxylate](/img/structure/B2362091.png)
